

Spectroscopic Analysis and Characterization of Chimassorb 119: A Technical Guide

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Compound of Interest

Compound Name: Chimassorb 119

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Introduction

Chimassorb 119, also known as Light Stabilizer 119, is a high molecular weight hindered amine light stabilizer (HALS). Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet radiation and heat. Unlike UV absorbers, which function by absorbing UV radiation, HALS compounds work by scavenging free radicals that are generated during the photo-oxidation process, thus inhibiting the degradation cycle. Due to its high molecular weight and low volatility, **Chimassorb 119** is particularly effective for long-term stabilization of polymers such as polyolefins (polypropylene, polyethylene), elastomers, and styrenics. This technical guide provides an in-depth overview of the spectroscopic methods used to characterize **Chimassorb 119**, including a summary of available data, detailed experimental protocols, and a visualization of the analytical workflow.

Chemical and Physical Properties

Chimassorb 119 is a complex oligomeric substance with the chemical name 1,3,5-Triazine-2,4,6-triamine, N,N'''-[1,2-ethanediylbis[[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidiny)amino]-1,3,5-triazin-2-yl]imino]-3,1-propanediyl]]bis[N',N''-dibutyl-N',N''-bis(1,2,2,6,6-pentamethyl-4-piperidiny)]-.^[1] Its complex structure contributes to its high molecular weight and low volatility, which are key to its performance as a polymer stabilizer.

Property	Value	Source
Chemical Formula	C132H250N32	[2][3]
Molecular Weight	~2285.7 g/mol	[2][3][4]
Appearance	Light-yellow granules	[2]
Melting Range	115–150 °C	[2][5]
Density (20 °C)	~1.03 g/cm ³	[2]
Solubility	Soluble in acetone, toluene, xylene, chloroform; Insoluble in water.	[2][5]

Spectroscopic Data

The spectroscopic analysis of **Chimassorb 119** is essential for its identification, quality control, and for studying its behavior within a polymer matrix. Below is a summary of available spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

HALS like **Chimassorb 119** are not strong UV absorbers; their primary role is to scavenge free radicals. Their UV-Vis spectra are therefore not characterized by strong absorption bands in the UVA or UVB range. However, some quantitative data on its optical properties is available.

Parameter	Wavelength (nm)	Value	Source
Light Transmittance	425	≥93%	[2]
Light Transmittance	450	≥95%	[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in **Chimassorb 119**. While a full public spectrum is not readily available, it is known to be accessible in the SpectraBase database.[6] The spectrum would be expected to show characteristic bands for C-H, C-N, and C=N bonds within the triazine and piperidiny rings.

(A detailed table of characteristic absorption bands would be presented here if the full spectrum were publicly available.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of **Chimassorb 119**. An NMR spectrum is reportedly available in the SpectraBase database.^[6] Due to the complexity of the molecule, the ¹H and ¹³C NMR spectra would be expected to show a multitude of signals corresponding to the various aliphatic and heterocyclic protons and carbons.

(Detailed tables of ¹H and ¹³C NMR chemical shifts would be provided here if the spectral data were publicly available.)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Chimassorb 119**. Due to its high molecular weight, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed. Predicted mass spectrometry data is available from public databases.

Adduct	m/z	Source
[M+H] ⁺	2285.0620	^[3]
[M+Na] ⁺	2307.0439	^[3]
[M-H] ⁻	2283.0474	^[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Chimassorb 119**. These should be adapted based on the specific instrumentation and analytical goals.

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **Chimassorb 119** in a UV-transparent solvent, such as chloroform or acetonitrile. The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1 AU).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Record a baseline spectrum with the cuvette filled with the pure solvent.
 - Record the sample spectrum over a wavelength range of at least 200-800 nm.
- **Data Analysis:** Subtract the baseline spectrum from the sample spectrum to obtain the absorbance spectrum of **Chimassorb 119**.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet:** Mix a small amount of **Chimassorb 119** with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).
- **Data Acquisition:**
 - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Collect the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
- **Data Analysis:** The resulting spectrum will show the infrared absorption bands characteristic of the functional groups in **Chimassorb 119**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve an appropriate amount of **Chimassorb 119** in a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum.
 - Additional experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete structural assignment.
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

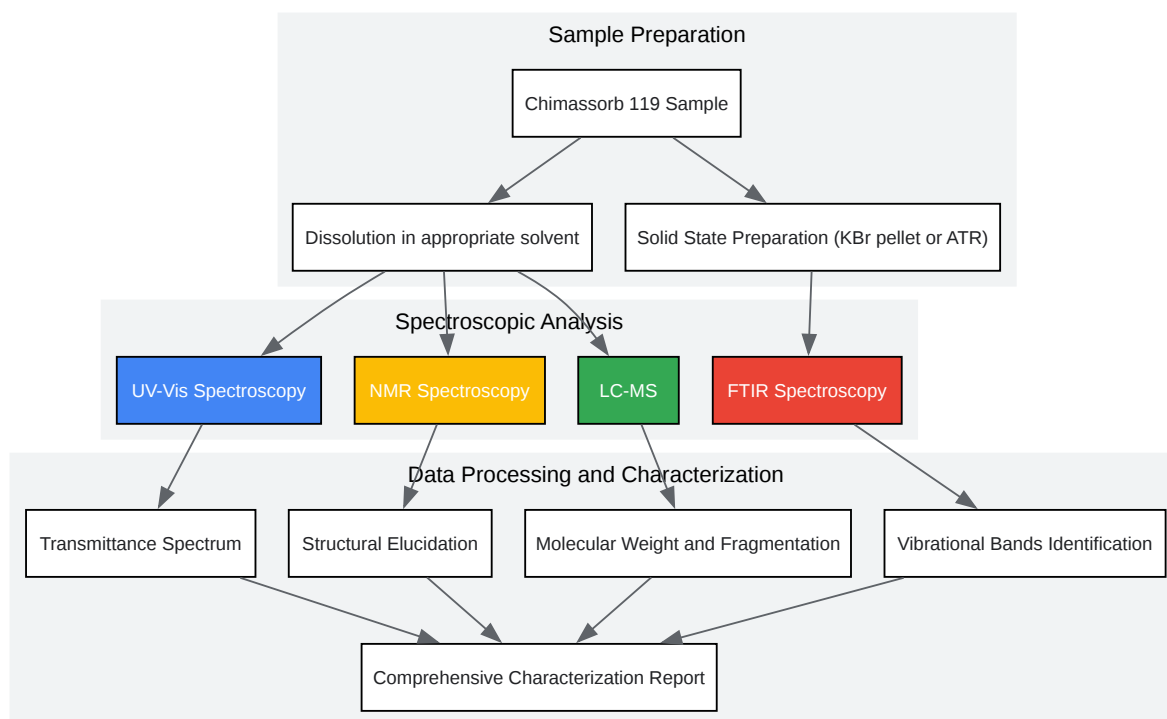
Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Dissolve **Chimassorb 119** in a solvent compatible with the mobile phase, such as a mixture of methanol and chloroform.
- Instrumentation:
 - Liquid Chromatography: Use a high-performance liquid chromatograph (HPLC) with a suitable column (e.g., C18). An alkaline mobile phase may be necessary for good peak shape.
 - Mass Spectrometry: Couple the HPLC to a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition:

- Develop a suitable gradient elution method to separate **Chimassorb 119** from any impurities.
- Acquire mass spectra in full scan mode to identify the molecular ion and in fragmentation mode (e.g., MS/MS) to obtain structural information.
- Data Analysis: Analyze the chromatograms to determine retention time and the mass spectra to identify the molecular weight and fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of **Chimassorb 119**.



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Caption: Workflow for Spectroscopic Analysis of **Chimassorb 119**.

Conclusion

The spectroscopic characterization of **Chimassorb 119** is fundamental to understanding its properties and ensuring its effective use as a polymer stabilizer. While a complete public dataset of its spectra is not readily available, this guide provides a summary of the known data and outlines the standard methodologies for its analysis. The combination of UV-Vis, FTIR, NMR, and mass spectrometry provides a comprehensive profile of this important industrial chemical, enabling its proper identification, quality assessment, and the study of its stabilization mechanisms in various applications..

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